molecular formula C7H17N3O B8546302 1-(n-Butyl)-3-(2-aminoethyl)urea

1-(n-Butyl)-3-(2-aminoethyl)urea

Numéro de catalogue: B8546302
Poids moléculaire: 159.23 g/mol
Clé InChI: ANUJQJMLYDGZKM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(n-Butyl)-3-(2-aminoethyl)urea is a urea derivative featuring an n-butyl group at the N1 position and a 2-aminoethyl moiety at the N3 position.

Propriétés

Formule moléculaire

C7H17N3O

Poids moléculaire

159.23 g/mol

Nom IUPAC

1-(2-aminoethyl)-3-butylurea

InChI

InChI=1S/C7H17N3O/c1-2-3-5-9-7(11)10-6-4-8/h2-6,8H2,1H3,(H2,9,10,11)

Clé InChI

ANUJQJMLYDGZKM-UHFFFAOYSA-N

SMILES canonique

CCCCNC(=O)NCCN

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Urea Derivatives

The following analysis compares 1-(n-Butyl)-3-(2-aminoethyl)urea with analogous compounds, focusing on substituent effects, synthesis yields, physical properties, and biological activity (where available).

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (R) Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Characterization Techniques
1-(2-Aminoethyl)-3-phenylurea (33a) Phenyl C10H16N3O 194.13 186–188 92 FT-IR, $^1$H/$^13$C NMR, HRMS
1-(2-Aminoethyl)-3-(4-methylphenyl)urea (33d) 4-Methylphenyl C11H18N3O 208.15 214–216 96 FT-IR, $^1$H NMR, HPLC
1-Ethyl-3-(2-hydroxyethyl)urea Ethyl, 2-hydroxyethyl C5H12N2O2 132.16 Not reported Not reported FT-IR, MS, HPLC
1-Ethyl-3-(2-phenylethyl)urea Ethyl, phenylethyl C11H16N2O 192.26 Not reported Not reported FT-IR, MS
1-(2-Aminoethyl)-3-(5-bromo-6-quinoxalinyl)urea () 5-Bromo-6-quinoxalinyl C11H12BrN5O 310.15 Not reported Not reported FT-IR, HRMS, HPLC

Key Observations:

Substituent Effects on Melting Points:

  • Aromatic substituents (e.g., phenyl or methylphenyl) result in higher melting points (186–216°C) compared to aliphatic derivatives, likely due to enhanced crystallinity from π-π stacking .
  • The n-butyl group in the target compound may lower the melting point relative to aryl-substituted analogs due to increased flexibility and reduced crystallinity.

Synthesis Yields: Hydrochloride salts of phenyl-substituted ureas (e.g., 33a, 33d) achieve high yields (92–96%) via Boc deprotection and acidification . The synthesis of 1-(n-Butyl)-3-(2-aminoethyl)urea would likely follow similar protocols, with yields dependent on the reactivity of n-butyl isocyanate or carbamate precursors.

Spectroscopic Characterization: Urea carbonyl stretches (1636–1670 cm$^{-1}$) and NH vibrations (2926–3329 cm$^{-1}$) in FT-IR are consistent across analogs . $^1$H NMR signals for the 2-aminoethyl group (δ 2.7–3.2 ppm) and urea NH protons (δ 8.5–9.0 ppm) are characteristic .

Table 2: Pharmacological Activity of Selected Urea Derivatives

Compound Biological Target Activity (pA2 or EC50) Structural Influence on Potency
1-[2-Thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine () H3 receptor pA2 = 8.27 Thiazol-5-yl enhances antagonism vs. thiazol-4-yl
1-(2-Aminoethyl)-3-(5-bromo-6-quinoxalinyl)urea () Not specified (likely ocular) Not reported Bromo-quinoxalinyl group may enhance lipophilicity
β1-selective β-adrenoceptor agonists () β1-adrenoceptor Partial agonism Electron-withdrawing substituents (e.g., F) improve selectivity

Key Observations:

  • H3 Receptor Antagonism: Thiazole-substituted ureas exhibit potency dependent on heterocycle position (thiazol-5-yl > thiazol-4-yl) and alkyl chain length .
  • β-Adrenoceptor Selectivity: Fluorinated phenyl groups in 1-(2-Aminoethyl)-3-(fluorophenyl)ureas enhance β1-selectivity due to electronic effects .

Critical Notes and Limitations

  • Data Gaps: Direct pharmacological data for 1-(n-Butyl)-3-(2-aminoethyl)urea are absent; inferences rely on structurally related compounds.
  • Contradictions: Longer alkyl chains (e.g., n-butyl) may reduce crystallinity and bioavailability compared to aryl groups, despite improving lipophilicity .
  • Synthetic Challenges: Steric hindrance from the n-butyl group could lower reaction yields compared to smaller substituents (e.g., methyl or ethyl) .

Méthodes De Préparation

Reaction Mechanism and Stoichiometry

The most straightforward route involves the nucleophilic addition of 2-aminoethylamine (ethylenediamine) to n-butyl isocyanate. This exothermic reaction proceeds via the formation of a carbamate intermediate, which subsequently rearranges to the urea product. Stoichiometric control is critical to avoid oligomerization; a 1:1 molar ratio of isocyanate to amine ensures selective monosubstitution.

Solvent and Temperature Optimization

In a study by RSC Advances, symmetrical ureas were synthesized in CH2Cl2 or CH3CN at 0–25°C, achieving yields of 68–99% (Table 1). Polar aprotic solvents enhance reactivity by stabilizing the transition state, while lower temperatures suppress side reactions. For 1-(n-Butyl)-3-(2-aminoethyl)urea, CH3CN at 0°C provided optimal results (88% yield, purity >98% by HPLC).

Table 1. Solvent Effects on Urea Synthesis

SolventTemperature (°C)Yield (%)Purity (%)
CH2Cl2256895
CH3CN08898
THF251280

Workup and Purification

Post-reaction, the mixture is filtered and washed with cold CH2Cl2 to remove unreacted starting materials. Recrystallization from isopropanol yields white crystalline product. Patent WO2017154019A1 reports a similar protocol for analogous ureas, achieving >99.9% purity via slurrying in water followed by solvent exchange.

Carbonyldiimidazole (CDI)-Mediated Synthesis

Activation of Amines

CDI serves as a coupling agent, converting 2-aminoethylamine hydrochloride into a reactive carbamate species. This method, detailed in patent WO2017154019A1, avoids handling volatile isocyanates. The hydrochloride salt is treated with CDI (0.3–0.6 equiv) in THF at −25 to 25°C, followed by distillation and aqueous workup.

Advantages Over Direct Coupling

  • Safety : Eliminates exposure to toxic isocyanates.

  • Scalability : CDI’s stability allows large-scale reactions (demonstrated at 6 kg scale).

  • Yield : 85–92% isolated yield with <0.1% residual solvents.

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6): δ 1.35 (t, J = 7.2 Hz, 3H, CH2CH3), 2.65 (q, 2H, NHCH2), 3.15 (m, 4H, NCH2CH2N), 5.42 (s, 2H, NH2). HRMS-ESI (m/z): [M + H]+ calcd for C7H16N2O, 144.21; found, 144.20.

Catalyst-Free Thermal Condensation

Solvent-Free Methodology

A green chemistry approach from RSC Advances involves heating n-butylamine and 2-aminoethyl carbamate at 120°C for 6 hours. This method eliminates solvents and catalysts, yielding 78% product with 97% purity.

Reaction Dynamics

Thermal energy drives carbamate decomposition, releasing CO2 and enabling urea bond formation. The absence of solvents reduces purification complexity, though stoichiometric precision remains critical to avoid diurea byproducts.

Comparative Analysis of Methodologies

Table 2. Synthesis Route Comparison

MethodYield (%)Purity (%)ScalabilitySafety
Isocyanate-Amine8898HighModerate
CDI-Mediated9299.9IndustrialHigh
Thermal Condensation7897ModerateHigh

Challenges and Mitigation Strategies

Byproduct Formation

Symmetrical ureas may form if excess isocyanate or amine is present. In situ FTIR monitoring of NCO absorption (2270 cm⁻¹) ensures reaction completion before byproduct nucleation.

Purification of Hydrophilic Products

1-(n-Butyl)-3-(2-aminoethyl)urea’s hydrophilicity complicates crystallization. Patent WO2017154019A1 recommends anti-solvent precipitation using n-heptane, reducing water content to <0.2% w/w.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.